molecular formula C10H9ClINO3 B2811660 Methyl 4-acetamido-2-chloro-5-iodobenzoate CAS No. 672292-97-6

Methyl 4-acetamido-2-chloro-5-iodobenzoate

Cat. No. B2811660
M. Wt: 353.54
InChI Key: CIGRRTUPLGBKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507499B2

Procedure details

To a stirred solution of 2-Chloro-4-acetamido-5-iodobenzoic acid methyl ester (2.5 g, 2.8 mmol) in dichloromethane (15.0 mL) were cuprous iodide (0.135 g, 0.71 mmol) and dichloro(bistriphenylphosphine)palladium(II) (0.25 g, 0.31 mmol). The mixture was cooled in an ice bath and added ethynyltrimethylsilane (0.825 g, 8.4 mmol). The resulting mixture was stirred under nitrogen at room temperature for 16 h. The mixture was diluted with dichloromethane (15.0 mL), washed with 5% citric acid, followed by water and dried (MgSO4). After the removal of the solvent, mixture was purified by silica gel flash chromatography using 20% ethyl acetate in heptane to afford the title compound as a light brown powder (1.9 g, 86%), m/z=252 (MH+—SiMe3).
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
0.135 g
Type
reactant
Reaction Step Two
[Compound]
Name
dichloro(bistriphenylphosphine)palladium(II)
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
0.825 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8](I)[C:7]([NH:11][C:12](=[O:14])[CH3:13])=[CH:6][C:5]=1[Cl:15].[C:17]([Si:19]([CH3:22])([CH3:21])[CH3:20])#[CH:18]>ClCCl>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([C:18]#[C:17][Si:19]([CH3:22])([CH3:21])[CH3:20])[C:7]([NH:11][C:12](=[O:14])[CH3:13])=[CH:6][C:5]=1[Cl:15]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)I)NC(C)=O)Cl)=O
Step Two
Name
cuprous iodide
Quantity
0.135 g
Type
reactant
Smiles
Step Three
Name
dichloro(bistriphenylphosphine)palladium(II)
Quantity
0.25 g
Type
reactant
Smiles
Step Four
Name
Quantity
0.825 g
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred under nitrogen at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
WASH
Type
WASH
Details
washed with 5% citric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After the removal of the solvent, mixture
CUSTOM
Type
CUSTOM
Details
was purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)C#C[Si](C)(C)C)NC(C)=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 209.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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